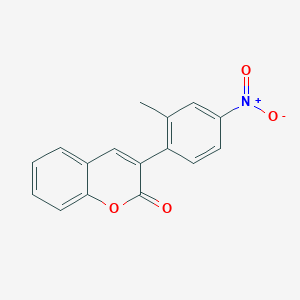![molecular formula C13H17N3O2 B5757248 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one, also known as DDAO, is a fluorescent dye that is commonly used in scientific research applications. It is a highly sensitive and versatile dye that has a wide range of applications in various fields of research, including biochemistry, cell biology, and molecular biology.
作用機序
3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one is a fluorescent dye that emits light when excited by a light source. The mechanism of action of this compound involves the absorption of energy by the dye, which causes the electrons to become excited. As the electrons return to their ground state, they emit light at a specific wavelength. The wavelength of the emitted light depends on the chemical structure of the dye and the environment in which it is located.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that does not affect the biochemical or physiological properties of the labeled molecules. It has been shown to have minimal interference with enzyme activity, protein function, and cell viability. This compound is also highly stable and can withstand a wide range of pH and temperature conditions.
実験室実験の利点と制限
One of the main advantages of 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one is its high sensitivity and specificity. It can detect low concentrations of labeled molecules and has minimal background fluorescence. Additionally, this compound is compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo experiments. However, one limitation of this compound is its relatively short excitation and emission wavelengths, which can limit its application in some experiments.
将来の方向性
There are several future directions for the use of 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one in scientific research. One direction is the development of new methods for labeling and detecting biomolecules using this compound. Another direction is the optimization of this compound for use in specific experimental conditions, such as high-throughput screening assays. Additionally, the use of this compound in combination with other fluorescent dyes or imaging techniques may lead to new insights into cellular processes and disease mechanisms.
合成法
The synthesis of 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one involves the reaction of 7-amino-4-methylcoumarin with N,N-dimethylethylenediamine in the presence of acetic anhydride. The reaction yields this compound as a yellow solid, which can be purified through recrystallization or column chromatography. The purity and quality of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学的研究の応用
3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one is widely used as a fluorescent probe in various scientific research applications. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and quantification purposes. This compound is also used as a tracer in cell migration and invasion assays, as well as in flow cytometry and fluorescence microscopy. Additionally, this compound is used in enzyme assays, receptor binding assays, and drug screening assays.
特性
IUPAC Name |
3-amino-4-[2-(dimethylamino)ethylamino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(2)8-7-15-12-9-5-3-4-6-10(9)18-13(17)11(12)14/h3-6,15H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINRZWSFDMCURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)

![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)


